5-Benzyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-Benzyl-1,3-thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for a broad spectrum of biological activities, including antidiabetic, anti-inflammatory, and antiproliferative effects. These compounds are characterized by a thiazolidine ring, which is essential for their biological activity .
Synthesis Analysis
The synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives involves the reaction of benzaldehyde derivatives with aromatic or heteroaromatic ketones. This process has been optimized under solvent-free conditions to improve yields and reduce manufacturing costs . Microwave-assisted synthesis has also been employed to create novel derivatives with antidiabetic activity . The structures of these compounds are confirmed using various spectroscopic methods, including IR, Mass, and 1H NMR .
Molecular Structure Analysis
The molecular structure of these derivatives is crucial for their biological activity. The presence of the 5-benzylidene moiety is essential for substantial hypoglycemic and hypolipidemic activities . Crystal structure determination using single-crystal X-ray diffraction data has been performed to confirm the structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives is influenced by the substituents on the benzylidene moiety. These substituents can significantly affect the biological activity of the compounds, as seen in the structure-activity relationship studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives, such as solubility and stability, are influenced by the nature of the substituents on the thiazolidine ring. These properties are important for the biological efficacy and potential therapeutic applications of the compounds .
Case Studies and Biological Evaluation
Several case studies have demonstrated the biological efficacy of these derivatives. For instance, some derivatives have shown potent antiproliferative activity against various human cancer cell lines . Others have exhibited significant anti-inflammatory activity and have been identified as potential ligands of PPARgamma . In terms of antidiabetic activity, certain derivatives have shown promising results in lowering blood glucose levels in animal models .
Scientific Research Applications
Antidiabetic and Hypolipidemic Agent
5-Benzyl-1,3-thiazolidine-2,4-dione and its derivatives have been extensively researched for their potential as antidiabetic agents. Studies have revealed their efficacy in reducing blood sugar levels and lipid profiles in diabetic models. For instance, Sohda et al. (1982) synthesized various derivatives and evaluated their hypoglycemic and hypolipidemic activities, finding that certain compounds showed significant activity in this regard (Sohda et al., 1982).
Anti-Cancer Activity
Research has also explored the anti-cancer properties of 5-Benzyl-1,3-thiazolidine-2,4-dione derivatives. A study by Li Zi-cheng (2013) synthesized derivatives that exhibited notable anti-tumor activity against various cancer cell lines, suggesting potential as cancer inhibitory agents (Li Zi-cheng, 2013).
Anti-Inflammatory and PPARγ Ligand Properties
Barros et al. (2010) synthesized 5-arylidene-3-benzyl-thiazolidine-2,4-diones with anti-inflammatory activities, highlighting their role as potential ligands of PPARγ, a receptor involved in lipid and glucose metabolism (Barros et al., 2010).
Enzyme Inhibition and Glycemic Control
5-Benzyl-1,3-thiazolidine-2,4-dione derivatives have been identified as α-glucosidase inhibitors, beneficial in controlling postprandial blood glucose levels. Nori et al. (2014) synthesized a series of these derivatives, finding some to be effective inhibitors of α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption (Nori et al., 2014).
properties
IUPAC Name |
5-benzyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDKZZIKAJFATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390095 | |
Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1,3-thiazolidine-2,4-dione | |
CAS RN |
33321-31-2 | |
Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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